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molecular formula C13H20N2O3 B4738751 N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine

N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine

Cat. No. B4738751
M. Wt: 252.31 g/mol
InChI Key: OFSUBZOEFLPRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098236B2

Procedure details

A solution of 3-diethylamino-1-propanol (2.97 mL, 20 mmol) in THF (40 mL) at 0° C. is treated potassium tert-butoxide (2.36 g, 1.05 equiv.) in one portion. The reaction mixture is stirred at 0° C. for 5 min during which time it becomes reddish brown. Neat 1-fluoro-4-nitrobenzene (2.82 g, 1 equiv.) is added dropwise and the ice-bath is removed. The reaction mixture is stirred at room temperature for 15 min. The dark green reaction mixture is quenched with ice-water (300 mL), and extracted with EtOAc (2×200 mL). The combined organic extracts are washed with water (2×300 mL) and brine (1×300 mL) and dried over anhydrous Na2SO4. The oily brown residue obtained after evaporation, is purified by chromatography, (silica gel, 1:4 MeOH:CHCl3) to give the named compound as a brown oil (3.59 g, 71%).
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6][OH:7])[CH3:2].CC(C)([O-])C.[K+].F[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1>C1COCC1>[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6][O:7][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.97 mL
Type
reactant
Smiles
C(C)N(CCCO)CC
Name
Quantity
2.36 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.82 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 5 min during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice-bath is removed
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The dark green reaction mixture is quenched with ice-water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (2×300 mL) and brine (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The oily brown residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
is purified by chromatography, (silica gel, 1:4 MeOH:CHCl3)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)N(CCCOC1=CC=C(C=C1)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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